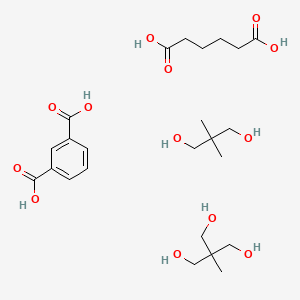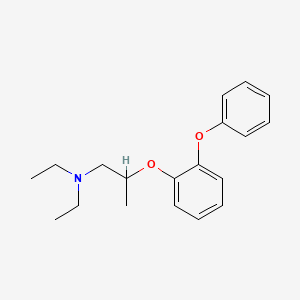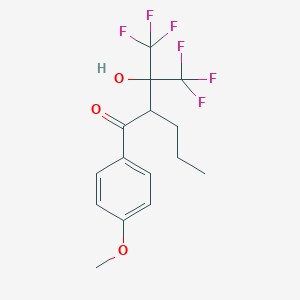
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one is a synthetic organic compound characterized by its unique chemical structure, which includes a hexafluoro group, a hydroxy group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common route might involve the alkylation of a methoxyphenyl compound with a hexafluoroacetone derivative under basic conditions, followed by further functionalization to introduce the hydroxy and pentanone groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone group would produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the hexafluoro group can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-phenylpentan-1-one: Lacks the methoxy group, which may affect its reactivity and applications.
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-hydroxyphenyl)pentan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.
Uniqueness
The unique combination of functional groups in 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one, particularly the hexafluoro and methoxy groups, distinguishes it from similar compounds. These groups can influence its chemical reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
34844-29-6 |
|---|---|
Fórmula molecular |
C15H16F6O3 |
Peso molecular |
358.28 g/mol |
Nombre IUPAC |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C15H16F6O3/c1-3-4-11(13(23,14(16,17)18)15(19,20)21)12(22)9-5-7-10(24-2)8-6-9/h5-8,11,23H,3-4H2,1-2H3 |
Clave InChI |
DZUCJUBOOGLHHD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC=C(C=C1)OC)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



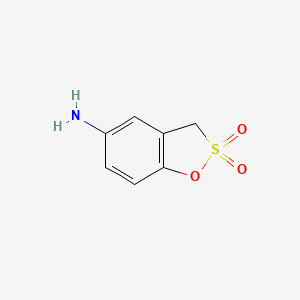
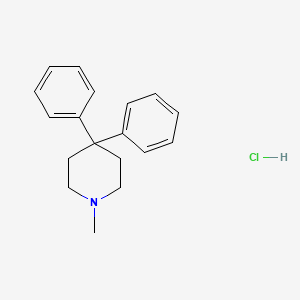
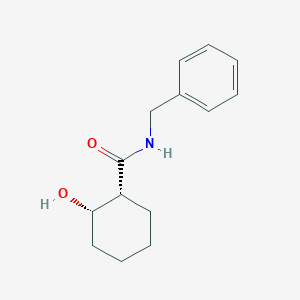
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
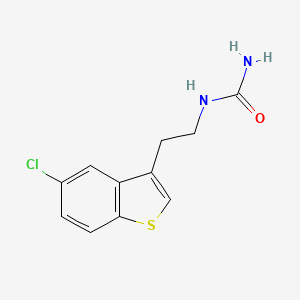
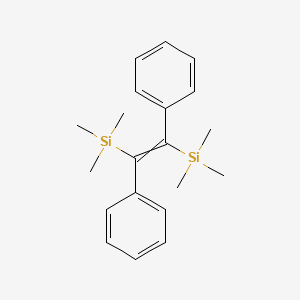

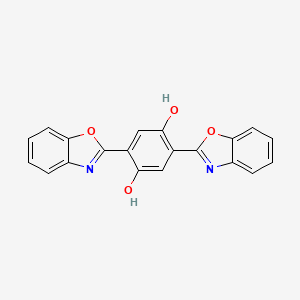
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)
